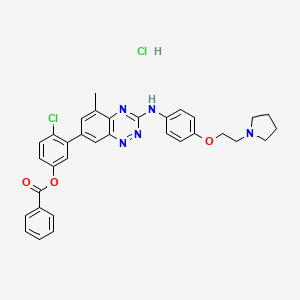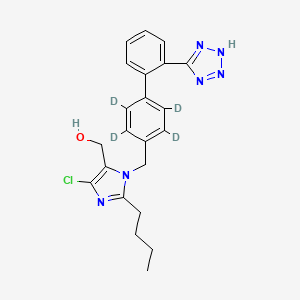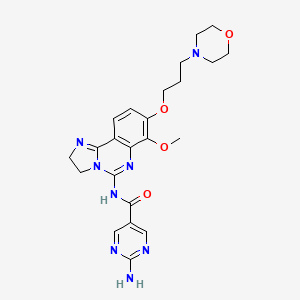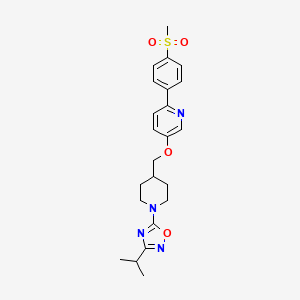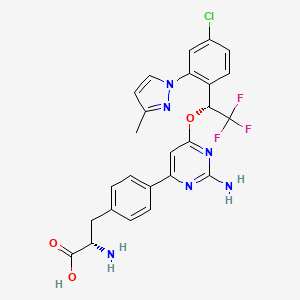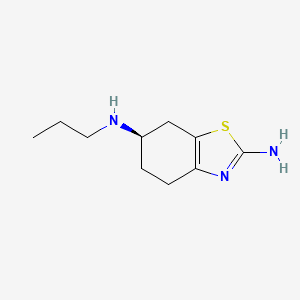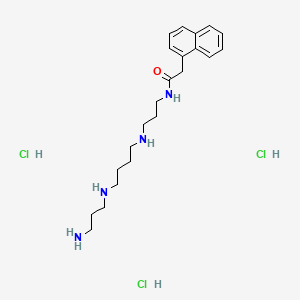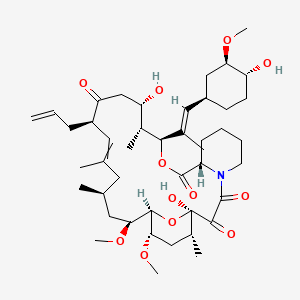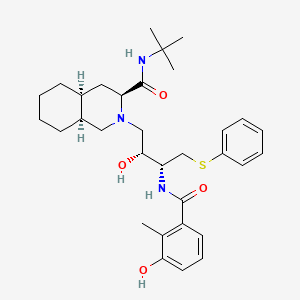
奈非那韦
概述
描述
Nelfinavir is an antiretroviral medication used in the treatment of HIV/AIDS. Nelfinavir is an orally bioavailable human immunodeficiency virus HIV-1 protease inhibitor and was patented in 1992 and approved for medical use in 1997 .
科学研究应用
Nelfinavir has a wide range of scientific research applications. It has been used in the treatment of HIV infection in both adults and children . Additionally, Nelfinavir has been investigated for its potential use in treating COVID-19. Clinical trials are ongoing to evaluate its efficacy in mild to moderate COVID-19 cases . Nelfinavir has also shown promise as an anticancer agent, inhibiting cellular proliferation in multiple cancers and regulating the cell cycle . Furthermore, Nelfinavir has been found to inhibit the production of virulence factors in various bacteria, including Streptococcus pyogenes .
作用机制
Nelfinavir exerts its effects by inhibiting the HIV viral proteinase enzyme, which prevents the cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . The inhibition of the protease enzyme is essential for the HIV life cycle, as it prevents the assembly of immature virus proteins into mature, infectious virions . Nelfinavir binds to the protease active site and inhibits its activity, leading to the formation of immature non-infectious viral particles .
安全和危害
未来方向
Nelfinavir has shown promise in the treatment of multiple myeloma, where the combination of nelfinavir+bortezomib+dexamethasone yielded an overall response rate (ORR, PR or better) > 65% in a Phase II clinical trial . It has also demonstrated potent off-target anti-cancer effects, suggesting that it could be a suitable candidate for drug repurposing for cancer .
生化分析
Biochemical Properties
Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles . The inhibition of the HIV-1 protease enzyme is a key interaction of Nelfinavir in biochemical reactions .
Cellular Effects
Nelfinavir’s primary cellular effect is the prevention of the formation of infectious HIV-1 particles . By inhibiting the HIV-1 protease enzyme, Nelfinavir prevents the cleavage of the gag-pol polyprotein, which is necessary for the assembly of mature, infectious HIV-1 particles .
Molecular Mechanism
Nelfinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles .
Temporal Effects in Laboratory Settings
In a study analyzing the pharmacokinetic profile of Nelfinavir, it was found that there is a high variability between individuals in Nelfinavir plasma concentrations . The mean average drug plasma concentration was 2.22 ± 1.25 mg/L and the mean AUC during the dosing interval was 17.7 ± 10.0 mg•h/L .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, it is known that Nelfinavir is used in combination with other antiviral drugs in the treatment of HIV in both adults and children .
Metabolic Pathways
Nelfinavir is metabolized by multiple cytochrome P-450 enzymes including CYP3A and CYP2C19 . One major and several minor oxidative metabolites were found in plasma .
Transport and Distribution
Unchanged Nelfinavir comprised 82-86% of the total plasma radioactivity after a single oral 750 mg dose of 14C-Nelfinavir . This suggests that Nelfinavir is primarily present in its original form in the plasma, indicating its stability during transport and distribution within the body .
Subcellular Localization
The specific subcellular localization of Nelfinavir is not mentioned in the available literature. Given its role as a protease inhibitor, it is likely that Nelfinavir interacts with the HIV-1 protease enzyme in the cytoplasm of the cell, where the assembly of new viral particles takes place .
准备方法
Nelfinavir can be synthesized through various methods. One approach involves the development of nanocrystals of Nelfinavir Mesylate to overcome the drawbacks associated with the drug, such as poor solubility and oral bioavailability . The nanocrystals are prepared using a combination technique and ultrasonication method with polyvinyl alcohol and poloxamer 407 as stabilizers . The solid-state characteristics of the optimized nanocrystals are studied using X-ray diffraction, Fourier-transform infrared spectroscopy, differential scanning calorimetry, and scanning electron microscopy .
化学反应分析
Nelfinavir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Protease inhibitors block the part of HIV called protease, which is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . Nelfinavir binds to the protease active site and inhibits the activity of the enzyme, preventing the cleavage of the viral polyproteins and resulting in the formation of immature non-infectious viral particles .
相似化合物的比较
Nelfinavir is unique among protease inhibitors due to its specific structure and mechanism of action. Similar compounds include other protease inhibitors such as ritonavir, lopinavir, and indinavir . These compounds also inhibit the HIV protease enzyme but may differ in their pharmacokinetic properties, side effects, and efficacy . Nelfinavir has been found to have a unique cis-decahydroisoquinoline-2-carboxamide moiety, which may provide the structural basis for its increased efficacy against cancer compared to other HIV protease inhibitors .
属性
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYKUNXZHXKMR-HKWSIXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159989-65-8 (monomethane sulfonate (salt)) | |
| Record name | Nelfinavir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5035080 | |
| Record name | Nelfinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 1.91e-03 g/L | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
HIV viral protease is an important enzyme for HIV maturation and pathogenicity since HIV produces its structural and key proteins in the form of a polyprotein that needs to be cleaved by a protease. HIV protease is synthesized as part of the Gag-pol polyprotein, where Gag encodes for the capsid and matrix protein to form the outer protein shell, and Pol encodes for the reverse transcriptase and integrase protein to synthesize and incorporate its genome into host cells. The Gag-pol polyprotein undergoes proteolytic cleavage by HIV protease to produce 66 molecular species which will assume conformational changes to become fully active. Inhibition of protease, therefore, prevents HIV virion from fully maturing and becoming infective. Nelfinavir is a competitive inhibitor of the HIV protease by reversibly binding to the active site of the enzyme, preventing it from interacting with its substrate to produce mature and infectious viral particles. | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
159989-64-7 | |
| Record name | Nelfinavir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159989-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nelfinavir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nelfinavir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nelfinavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NELFINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO3OGH5D7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
349.84 °C | |
| Record name | Nelfinavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nelfinavir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Nelfinavir?
A1: Nelfinavir was initially developed as a specific inhibitor of human immunodeficiency virus (HIV) protease. [] It exerts its antiviral activity by binding to the active site of the HIV-1 protease, thereby preventing the cleavage of viral polyproteins and inhibiting viral maturation. []
Q2: How does Nelfinavir's activity extend to anti-cancer effects?
A2: Beyond its antiviral activity, Nelfinavir exhibits pleiotropic effects in various cancer cells. [, ] One key mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and ultimately apoptosis (programmed cell death). [, , ] Additionally, Nelfinavir inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell growth and survival, further contributing to its anti-cancer properties. [, ]
Q3: Nelfinavir has been shown to affect lipid metabolism in cancer cells. Can you elaborate?
A3: Nelfinavir inhibits the activity of Site-2 protease (S2P), an enzyme involved in the regulated intramembrane proteolysis (RIP) of sterol regulatory element binding protein-1 (SREBP-1) and activating transcription factor 6 (ATF6). [] This inhibition disrupts lipid homeostasis, contributing to ER stress and promoting cell death.
Q4: Can you explain the role of Nelfinavir in modulating the unfolded protein response (UPR) and its impact on cancer cells?
A4: Nelfinavir activates the UPR in myeloma cells, leading to the upregulation of UPR-related proteins. [] This activation can overcome proteasome inhibitor resistance often observed in multiple myeloma. [] The exact mechanisms underlying this effect are complex but involve modulation of key UPR sensors and downstream effectors.
Q5: How does Nelfinavir impact the tumor microenvironment?
A5: Nelfinavir downregulates hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression, leading to decreased angiogenesis (formation of new blood vessels). [] This, in turn, increases tumor oxygenation, potentially enhancing the efficacy of radiotherapy. []
Q6: What is the role of oxidative stress in Nelfinavir's anticancer activity?
A6: Nelfinavir has been shown to increase reactive oxygen species (ROS) production in breast cancer cells, leading to disruption of the Akt/HSP90 complex and subsequent Akt degradation, ultimately contributing to cell death. [] This ROS-dependent mechanism appears to be selective for cancer cells, sparing normal breast cells. []
Q7: What is the molecular formula and weight of Nelfinavir?
A7: Nelfinavir mesylate, the salt form commonly used in formulations, has the molecular formula C32H45N3O4S • CH4O3S and a molecular weight of 663.87 g/mol.
Q8: Have any computational studies been performed on Nelfinavir?
A8: Yes, computational methods have been used to develop a pharmacophore model for Nelfinavir interaction with the multidrug resistance protein 4 (MRP4/ABCC4). [] This model revealed that Nelfinavir shares a binding site with chemotherapeutic agents like adefovir and methotrexate, highlighting its potential as both a substrate and inhibitor of this transporter. []
Q9: What is the typical route of administration and absorption profile of Nelfinavir?
A10: Nelfinavir is administered orally. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Food significantly affects its absorption, with a high-calorie meal required to achieve optimal plasma concentrations. []
Q10: How is Nelfinavir metabolized in the body?
A11: Nelfinavir undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C19. [, ] The major metabolite, Nelfinavir hydroxy-t-butylamide (M8), exhibits potent antiviral activity. [, , ]
Q11: What factors can influence the pharmacokinetics of Nelfinavir?
A11: Various factors can influence Nelfinavir pharmacokinetics, including age, co-administered medications, and liver function. For instance:
- Age: Children, especially infants, exhibit different pharmacokinetic profiles compared to adults, generally requiring higher doses to achieve similar drug exposure. [, , ]
- Co-administered drugs: Co-administration with other protease inhibitors can lead to significant drug interactions, altering the plasma concentrations of both drugs. [, , ] Similarly, drugs that induce or inhibit CYP3A4 can impact Nelfinavir metabolism. []
- Liver disease: Liver disease, especially moderate to severe, can impair Nelfinavir metabolism, leading to lower M8 formation and requiring dose adjustments. []
Q12: How do Nelfinavir plasma concentrations relate to its efficacy in treating HIV?
A13: Studies suggest a correlation between Nelfinavir plasma concentrations and virological treatment success in HIV-infected individuals. Patients with low Nelfinavir levels are at an increased risk of virologic failure. [] This finding highlights the importance of therapeutic drug monitoring to optimize treatment outcomes.
Q13: What types of in vitro models have been used to study Nelfinavir?
A14: Various in vitro models, including cell lines derived from different cancer types (e.g., breast, lung, ovarian, multiple myeloma) have been used to investigate Nelfinavir's anti-cancer effects. [, , , , , , ] These studies have provided insights into its mechanisms of action, such as induction of apoptosis, ER stress, and inhibition of specific signaling pathways. [, , , , , ]
Q14: What in vivo models have been employed to evaluate Nelfinavir's anti-cancer potential?
A15: Nelfinavir's in vivo efficacy has been assessed in various animal models, including mouse xenograft models of different cancer types. [, , , ] These studies have demonstrated that Nelfinavir can inhibit tumor growth in vivo, often in conjunction with markers of ER stress, autophagy, and apoptosis. [, , , ]
Q15: Have any clinical trials been conducted with Nelfinavir in cancer patients?
A15: Yes, several clinical trials have explored Nelfinavir's potential as an anti-cancer agent in humans. For instance:
- Phase I trials: These trials have primarily focused on establishing the maximum tolerated dose (MTD) and safety profile of Nelfinavir in patients with advanced solid tumors. [] Results indicate that Nelfinavir is generally well-tolerated at doses higher than those used for HIV treatment. []
- Phase I/II trials: A trial combining Nelfinavir with bortezomib in patients with advanced hematologic malignancies demonstrated promising activity, particularly in bortezomib-refractory multiple myeloma. []
Q16: What are the primary HIV protease mutations associated with Nelfinavir resistance?
A17: The D30N mutation is the most common primary resistance mutation selected for by Nelfinavir. [, ] While it confers minimal cross-resistance to other protease inhibitors, the emergence of L90M, often accompanied by secondary mutations, can lead to broad cross-resistance within the protease inhibitor class. []
Q17: How does Nelfinavir resistance impact subsequent treatment options for HIV?
A18: Interestingly, despite the emergence of D30N, many patients experiencing virologic failure on a Nelfinavir-containing regimen can successfully switch to another protease inhibitor and achieve viral suppression. [, ] This observation suggests that the development of cross-resistance, while possible, is not inevitable.
Q18: Is there any evidence of cross-resistance between Nelfinavir and other anti-cancer agents?
A19: While Nelfinavir demonstrates synergism with some chemotherapeutic agents, like bortezomib, [, ] specific information regarding cross-resistance patterns with other anti-cancer drugs is limited within the provided research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



